Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride
Description
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride is a spirocyclic compound characterized by a bicyclic framework integrating oxygen and nitrogen heteroatoms. Its structure includes a 5-oxa (oxygen) moiety, two nitrogen atoms at positions 2 and 6, a conjugated double bond in the oct-6-ene ring, and a methyl carboxylate ester at position 5. The hydrochloride salt enhances aqueous solubility, a critical feature for pharmacokinetic optimization in drug development .
Properties
IUPAC Name |
methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3.ClH/c1-11-6(10)5-2-7(12-9-5)3-8-4-7;/h8H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOVCPWSLJMXKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC2(C1)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride typically involves the reaction of hydrazide with methyl isothiocyanate, followed by cyclization and treatment with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing in ethanol and the use of a base such as sodium hydroxide to facilitate cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring compliance with safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated spirocyclic compound .
Scientific Research Applications
Scientific Research Applications
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride has several significant applications in various scientific domains:
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in synthesizing more complex spirocyclic compounds, facilitating advancements in organic chemistry.
Biology
- Enzyme Inhibition Studies : Its unique structure allows for investigations into enzyme interactions and inhibition mechanisms.
- Receptor Binding Studies : The compound is particularly studied for its interactions with somatostatin receptor subtype 5 (SSTR5), which is crucial for understanding its biological effects.
Medicine
- Therapeutic Potential : Research indicates that this compound acts as an SSTR5 antagonist, showing promise in treating type 2 diabetes mellitus by modulating glucose metabolism pathways .
Industry
- Development of Specialty Chemicals : Its unique properties make it valuable in synthesizing specialty chemicals and pharmaceuticals, contributing to advancements in material science.
Case Studies and Research Findings
- SSTR5 Antagonist Studies : A study published in Bioorganic & Medicinal Chemistry highlighted the efficacy of this compound as an SSTR5 antagonist. It demonstrated significant reductions in blood glucose levels in experimental models .
- Chemical Reaction Analysis : Research indicates that methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-eene can undergo various reactions such as oxidation and substitution, which are essential for developing derivatives with enhanced properties .
Mechanism of Action
The mechanism of action of Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as the somatostatin receptor subtype 5 (SSTR5). By binding to this receptor, the compound can modulate signaling pathways involved in glucose metabolism, making it a potential therapeutic agent for diabetes . The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Key Observations:
Oxygen and Nitrogen Heteroatoms: The 5-oxa group and dual nitrogen atoms in the target compound confer distinct electronic properties compared to analogs like 7-Amino-5-Oxa-2-Azaspiro[3.4]octane, which has only one nitrogen atom .
Double Bond vs.
Functional Group Impact : The methyl carboxylate ester balances lipophilicity and solubility, whereas the carboxylic acid derivative exhibits higher polarity but lower metabolic stability .
Pharmacological and Therapeutic Differentiation
SSTR5 Antagonism for Type 2 Diabetes
Derivatives of this compound have demonstrated potent somatostatin receptor subtype 5 (SSTR5) antagonism. For example, compound 3 (a derivative with a biphenyl unit modification) exhibited:
- hSSTR5/mSSTR5 IC50 : 6.2/25 nM
- Oral bioavailability : Improved pharmacokinetics (PK) due to spirocyclic rigidity and salt form . In contrast, analogs like 6-Methyl-2,6-diazaspiro[3.4]octan-7-one hydrochloride lack the 5-oxa group and show activity at sigma-1 receptors instead, highlighting structural specificity for target engagement .
Biological Activity
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate; hydrochloride is a chemical compound with significant potential in pharmacological research due to its unique structural properties and biological activity. This article explores its mechanism of action, pharmacokinetics, and potential therapeutic applications, supported by relevant data tables and findings from recent studies.
Chemical Structure and Properties
The compound has the molecular formula and features a spirocyclic structure that contributes to its biological activity. The presence of the diazaspiro ring system is particularly noteworthy as it influences the compound's interaction with biological targets.
Primary Target:
Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate; hydrochloride primarily acts on the Somatostatin Receptor subtype 5 (SSTR5) . This receptor is involved in various physiological processes, including hormone regulation and neurotransmission.
Mode of Action:
The compound exhibits antagonistic activity at SSTR5, which is enhanced by specific substituents at the 3-position of the isoxazoline. This interaction can lead to significant physiological effects, such as modulation of insulin secretion and glucose homeostasis.
Pharmacokinetics
Research indicates that the compound is orally bioavailable , making it suitable for therapeutic applications. In animal models, administration of the compound has been shown to augment insulin secretion in a glucose-dependent manner while lowering blood glucose levels, highlighting its potential in managing metabolic disorders .
Summary of Biological Effects
| Effect | Description |
|---|---|
| Insulin Secretion | Augments insulin release in response to glucose levels . |
| Blood Glucose Regulation | Lowers blood glucose concentrations in high-fat diet-fed mice . |
| Receptor Interaction | Acts as an antagonist at SSTR5, influencing various physiological pathways . |
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds within the diazaspiro framework. For instance:
- Sigma-1 Receptor Antagonism: A study identified related compounds that act as potent sigma-1 receptor antagonists, enhancing analgesic effects without increasing side effects associated with opioid use . This suggests that similar mechanisms may be applicable to methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene derivatives.
- Structure-Activity Relationship Studies: Investigations into the structure-activity relationships (SAR) of these compounds have revealed that modifications to the spiro structure can significantly alter biological activity, indicating a pathway for optimizing therapeutic efficacy .
Q & A
Basic: What synthetic methodologies are recommended for preparing Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate hydrochloride?
Answer:
The synthesis typically involves multi-step protocols, including cyclization and carboxylation. Key steps may include:
- Cyclization : Formation of the spiro ring via intramolecular nucleophilic substitution or condensation reactions under controlled pH and temperature (e.g., 60–80°C) .
- Esterification : Introduction of the methyl carboxylate group using methyl chloroformate or methanol under acidic conditions .
- Hydrochloride Salt Formation : Treatment with HCl in a polar solvent (e.g., ethanol) to improve crystallinity and stability .
Critical Parameters : Reaction monitoring via TLC or LCMS (e.g., m/z 403 [M+H]+ as in ) ensures intermediate purity. Purification via column chromatography or recrystallization is essential .
Advanced: How can conformational analysis of the spiro ring system inform reactivity or biological interactions?
Answer:
The spiro ring’s puckering amplitude and phase angles (defined by Cremer-Pople coordinates) influence steric and electronic properties. For example:
- X-ray Crystallography : Use SHELXL ( ) to determine puckering parameters (e.g., displacement z-coordinates) and compare with computational models .
- Dynamic NMR : Assess ring-flipping barriers by observing coalescence of proton signals at varying temperatures .
Implications : Conformational flexibility may affect binding to targets like SSTR5 ( ) or solubility in aqueous media .
Basic: What analytical techniques are critical for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ via LCMS, as in ) .
- HPLC : Assess purity (>95%) using C18 columns and acetonitrile/water gradients (retention time ~0.97 minutes under SQD-FA05 conditions) .
Advanced: How can structure-activity relationship (SAR) studies optimize selectivity for somatostatin receptor subtype 5 (SSTR5)?
Answer:
- Key Modifications :
- Assays :
Advanced: How to address batch-to-batch variability in biological activity data?
Answer:
- Purity Reassessment : Perform HPLC-UV/ELSD to detect impurities (e.g., unreacted intermediates) .
- Conformational Analysis : Compare X-ray or computational models () to rule out polymorphic differences .
- Synthetic Consistency : Standardize reaction conditions (e.g., stoichiometry, solvent) using Design of Experiments (DoE) .
Basic: What is the pharmacological relevance of this compound?
Answer:
It acts as a potent SSTR5 antagonist, with applications in type 2 diabetes research:
- Mechanism : Blocks SSTR5-mediated inhibition of insulin secretion in pancreatic β-cells .
- In Vivo Models : Oral administration in diabetic rodents shows dose-dependent glucose reduction (ED50 ~10 mg/kg) .
Advanced: What strategies improve yield during spiro ring formation?
Answer:
- Catalysis : Use Lewis acids (e.g., ZnCl2) to accelerate cyclization .
- Protecting Groups : Temporarily block reactive amines (e.g., tert-butoxycarbonyl, ) to prevent side reactions .
- Solvent Optimization : Employ DMF or THF to stabilize transition states .
Yield Monitoring : Track intermediates via LCMS ([M+H]+ 403 in ) and optimize quenching/pH conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
